molecular formula C25H28N4O2 B11460577 7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-[4-(dimethylamino)phenyl]-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11460577
M. Wt: 416.5 g/mol
InChI Key: VWZASYIFVNXVNI-UHFFFAOYSA-N
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Description

7-[4-(DIMETHYLAMINO)PHENYL]-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that includes both dimethylamino and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(DIMETHYLAMINO)PHENYL]-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases, which are formed by the reaction of primary amines with aldehydes or ketones . The reduction is often carried out using sodium borohydride (NaBH4) due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts such as lithium aluminum hydride (LiAlH4) or tin may be used to facilitate the reduction process . The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

7-[4-(DIMETHYLAMINO)PHENYL]-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

7-[4-(DIMETHYLAMINO)PHENYL]-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 7-[4-(DIMETHYLAMINO)PHENYL]-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject of study in scientific research .

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

7-[4-(dimethylamino)phenyl]-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H28N4O2/c1-29(2)20-8-6-18(7-9-20)19-14-23-22(24(30)15-19)16-27-25(28-23)26-13-12-17-4-10-21(31-3)11-5-17/h4-11,16,19H,12-15H2,1-3H3,(H,26,27,28)

InChI Key

VWZASYIFVNXVNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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